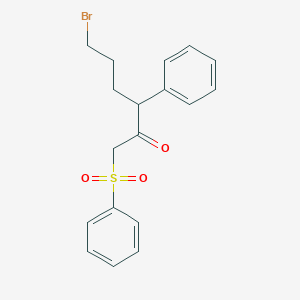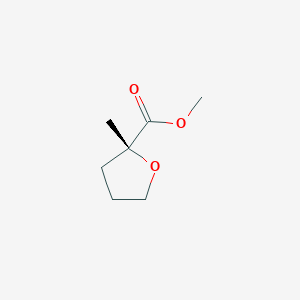
Methyl (2R)-2-methyloxolane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-2-methyloxolane-2-carboxylate is an organic compound with a unique structure that includes an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-2-methyloxolane-2-carboxylate typically involves the esterification of the corresponding oxolane carboxylic acid. One common method is the reaction of (2R)-2-methyloxolane-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing a more sustainable and scalable approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2R)-2-methyloxolane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: The major product is (2R)-2-methyloxolane-2-carboxylic acid.
Reduction: The major product is (2R)-2-methyloxolane-2-methanol.
Substitution: Depending on the nucleophile, various substituted oxolane derivatives can be formed.
Applications De Recherche Scientifique
Methyl (2R)-2-methyloxolane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: It is used in the production of specialty chemicals and as a building block for polymers.
Mécanisme D'action
The mechanism of action of Methyl (2R)-2-methyloxolane-2-carboxylate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding carboxylic acid and methanol. This hydrolysis reaction is crucial for the compound’s role as a prodrug, where the active drug is released upon enzymatic cleavage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2S)-2-methyloxolane-2-carboxylate: The enantiomer of Methyl (2R)-2-methyloxolane-2-carboxylate, with similar chemical properties but different biological activity.
Ethyl (2R)-2-methyloxolane-2-carboxylate: An ester with an ethyl group instead of a methyl group, which may exhibit different reactivity and solubility.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. The (2R) configuration may result in different pharmacokinetics and pharmacodynamics compared to its (2S) enantiomer .
Propriétés
Numéro CAS |
61449-98-7 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
methyl (2R)-2-methyloxolane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-7(6(8)9-2)4-3-5-10-7/h3-5H2,1-2H3/t7-/m1/s1 |
Clé InChI |
CWJSQEOFZMFXDO-SSDOTTSWSA-N |
SMILES isomérique |
C[C@@]1(CCCO1)C(=O)OC |
SMILES canonique |
CC1(CCCO1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


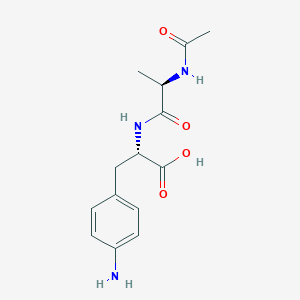
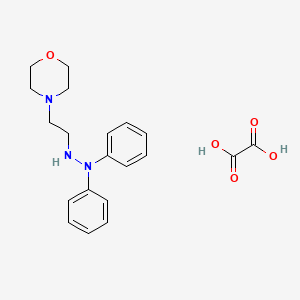
![Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl-](/img/structure/B14592503.png)
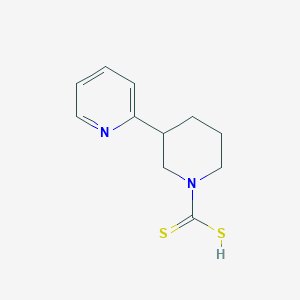
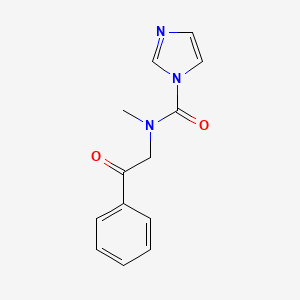
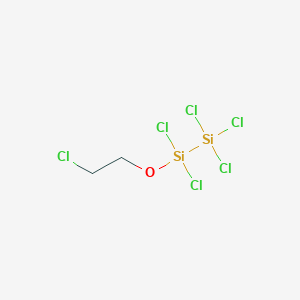
![N~1~,N~2~-Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine](/img/structure/B14592529.png)
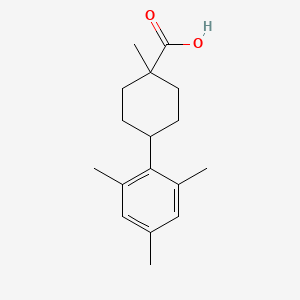


![1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane](/img/structure/B14592546.png)

